molecular formula C20H23N5O2 B2611016 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705073-11-5

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B2611016
CAS RN: 1705073-11-5
M. Wt: 365.437
InChI Key: OHOJUVQTCZFFFV-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Scientific Research Applications

Comprehensive Analysis of Benzimidazole Derivative Applications

The compound , known by its chemical names “2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one” and “2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone”, is a novel benzimidazole derivative. Below is a detailed analysis of its scientific research applications across various fields:

Antitumor Activity: Recent studies have shown that certain benzimidazole derivatives exhibit significant antitumor activity. The compound’s ability to inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), has been highlighted. This suggests potential applications in cancer therapy, particularly in the design of new chemotherapeutic agents .

Antioxidant Properties: Benzimidazole derivatives are also known for their antioxidant properties. Compound 14, a related derivative, demonstrated higher ABTS radical-scavenging activity compared to other synthesized compounds. This indicates that our compound could be explored for its antioxidant capabilities, which are valuable in preventing oxidative stress-related diseases .

Enzyme Inhibition: The interaction of benzimidazole derivatives with enzymes has been studied, showing that they can act as enzyme inhibitors. This property is crucial for the development of drugs targeting specific enzymes involved in disease pathways .

Molecular Docking: Molecular docking studies of similar compounds have revealed promising binding scores, indicating a stable interaction within the target protein’s pocket. This suggests that the compound could be used in the development of receptor-specific drugs, enhancing the precision of drug targeting .

Biological Activity Screening: The synthesis of new heterocyclic compounds from benzimidazole derivatives and their subsequent biological activity screening is a significant application. It allows for the identification of compounds with potential therapeutic effects, which can be further developed into effective medications .

Chemical Synthesis of Novel Compounds: Benzimidazole derivatives serve as key precursors in the synthesis of novel compounds. Their reactivity with various amines to produce acrylonitrile derivatives opens up possibilities for creating a wide range of new chemicals with potential industrial and pharmaceutical applications .

Cell Viability Assays: The compound’s effects on cell viability have been tested across different cell lines, including VERO (kidney epithelial), WI-38 (lung fibroblasts), and MCF-7. This application is crucial in preclinical studies to determine the cytotoxicity and safety profile of potential drugs .

Drug Design and Development: The structural versatility of benzimidazole derivatives makes them suitable candidates for drug design and development. Their interaction with various biological targets can be fine-tuned to enhance efficacy and reduce side effects, making them valuable in the pharmaceutical industry .

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c26-19(12-25-13-21-16-5-1-2-6-17(16)25)24-9-3-4-14(11-24)10-18-22-20(23-27-18)15-7-8-15/h1-2,5-6,13-15H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOJUVQTCZFFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

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